3-(2-Methyl-5-nitrophenoxy)propan-1-amine
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Overview
Description
3-(2-Methyl-5-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O3. It is characterized by the presence of a nitro group and a methyl group attached to a phenoxy ring, which is further connected to a propan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine typically involves the reaction of 2-methyl-5-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amine group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-5-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of amines or hydroxylamines.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2-Methyl-5-nitrophenoxy)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethanol
- 3-(2-Methyl-4-nitrophenoxy)propan-1-amine
- 3-(2-Methyl-6-nitrophenoxy)propan-1-amine
Uniqueness
3-(2-Methyl-5-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the nitro and methyl groups on the phenoxy ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(2-methyl-5-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14N2O3/c1-8-3-4-9(12(13)14)7-10(8)15-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3 |
InChI Key |
SGOFSTGVVNIEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCCCN |
Origin of Product |
United States |
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